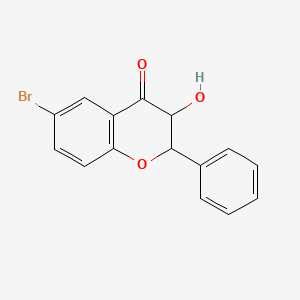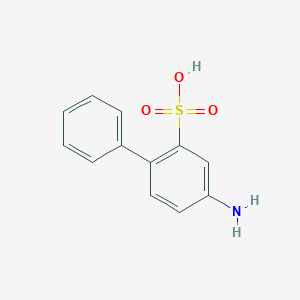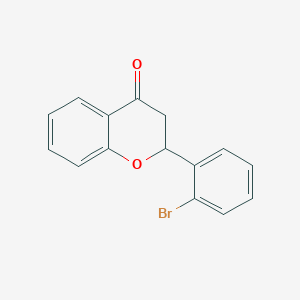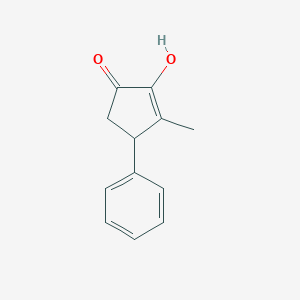
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position of the dihydrobenzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- can be achieved through several synthetic routesAnother approach is the synthesis from 2′-hydroxychalcone dibromide, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-one.
Reduction: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-hydroxy-.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
科学的研究の応用
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to reduce oxidative damage to DNA.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3rd position can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The bromine atom at the 6th position can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors .
類似化合物との比較
Similar Compounds
6-Bromoflavone: Similar structure but lacks the hydroxyl group at the 3rd position.
2′-Hydroxychalcone: Precursor in the synthesis of the target compound.
Flavanone: Parent compound used in the bromination step.
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
644973-52-4 |
|---|---|
分子式 |
C15H11BrO3 |
分子量 |
319.15 g/mol |
IUPAC名 |
6-bromo-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,14-15,18H |
InChIキー |
ZGCAZWQZBQQOIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)



![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
